![molecular formula C18H18FN3O2 B4753666 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are implicated in various diseases such as asthma, arthritis, and cancer. The FLAP inhibitor has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
The 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor exerts its pharmacological effects by inhibiting the activity of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LOX). 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide is a regulatory protein that facilitates the transfer of arachidonic acid from the cytosol to the 5-LOX enzyme, thereby increasing the production of leukotrienes. By inhibiting 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor reduces the production of leukotrienes and thereby attenuates inflammation.
Biochemical and physiological effects:
The 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of leukotrienes and thereby attenuates inflammation. It also reduces the recruitment of inflammatory cells such as eosinophils and neutrophils to the site of inflammation. In addition, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. The 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has several advantages for laboratory experiments. It is a potent and selective inhibitor of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, which makes it a valuable tool for studying the role of leukotrienes in various diseases. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has some limitations. It is a synthetic compound that may have off-target effects, which could complicate the interpretation of experimental results. In addition, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has not been extensively studied in human subjects, which limits its clinical relevance.
Future Directions
There are several future directions for research on the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor. One area of interest is the development of more potent and selective 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitors. Another area of interest is the investigation of the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor in combination with other drugs for the treatment of various diseases. For example, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor may be combined with corticosteroids for the treatment of asthma. Finally, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor may be investigated for its potential use in other diseases such as inflammatory bowel disease and psoriasis. Overall, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor is a promising compound that has the potential to be developed into a valuable therapeutic agent for various diseases.
Scientific Research Applications
The 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been extensively studied in preclinical models of asthma, arthritis, and cancer. In asthma, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce airway inflammation and improve lung function in animal models. In arthritis, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce joint inflammation and cartilage destruction in animal models. In cancer, the 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor has been shown to inhibit the growth and metastasis of cancer cells in animal models. These preclinical studies have provided a strong rationale for further development of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide inhibitor as a therapeutic agent for these diseases.
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-4-13(5-7-15)8-10-22-12-14(11-17(22)23)18(24)21-16-3-1-2-9-20-16/h1-7,9,14H,8,10-12H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMROXLVQUZSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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